molecular formula C10H18O B021975 2,6,6-Trimethylcyclohexene-1-methanol CAS No. 472-20-8

2,6,6-Trimethylcyclohexene-1-methanol

Cat. No.: B021975
CAS No.: 472-20-8
M. Wt: 154.25 g/mol
InChI Key: QWNGCDQJLXENDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-Trimethylcyclohexene-1-methanol typically involves the hydrogenation of β-ionone. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2,6,6-Trimethylcyclohexene-1-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Organic Synthesis

2,6,6-Trimethylcyclohexene-1-methanol serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

  • Synthesis of Flavoring Agents : TMC is utilized in the production of flavoring agents due to its pleasant aroma. It can be incorporated into food products, chewing gum, and even medicinal formulations to enhance flavor profiles .
  • Precursor for Other Compounds : It is used as a precursor in the synthesis of beta-cyclocitral and other derivatives that have applications in fragrances and flavors .

Analytical Chemistry

TMC is also significant in analytical chemistry, particularly in chromatography:

  • High-Performance Liquid Chromatography (HPLC) : TMC can be effectively separated using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid or formic acid as additives for mass spectrometry compatibility. This method allows for the isolation of impurities and is scalable for preparative separations .

Case Study 1: Flavoring Applications

A study demonstrated the use of TMC in flavoring formulations for food products. The compound was shown to enhance the aroma profile significantly when combined with other flavoring agents. This application highlights its importance in the food industry, where sensory attributes are crucial for consumer acceptance .

Case Study 2: HPLC Method Development

Research conducted on the separation efficiency of TMC using HPLC revealed that utilizing smaller particle columns (3 µm) led to faster analysis times and improved resolution. This advancement is particularly beneficial for pharmacokinetic studies where rapid and accurate quantification of compounds is necessary .

Mechanism of Action

The mechanism of action of 2,6,6-Trimethylcyclohexene-1-methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its interaction with biological molecules .

Comparison with Similar Compounds

    2,6,6-Trimethylcyclohexanol: A reduced form of 2,6,6-Trimethylcyclohexene-1-methanol.

    2,6,6-Trimethylcyclohexene-1-carboxylic acid: An oxidized form of this compound.

    2,6,6-Trimethylcyclohexene-1-methyl ether: A substituted derivative of this compound.

Uniqueness: this compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its pleasant odor also makes it valuable in the fragrance industry .

Biological Activity

2,6,6-Trimethylcyclohexene-1-methanol, also known as β-cyclogeraniol, is a naturally occurring monoterpene alcohol with the molecular formula C10H18O. It is found in various plants, including Plectonema boryanum and the mango tree (Mangifera indica). This compound has garnered interest due to its potential biological activities, particularly its antimicrobial and cytotoxic properties.

Chemical Structure and Properties

The unique structure of this compound, characterized by a cyclohexene ring with three methyl groups at positions 2 and 6 and a hydroxymethyl group at position 1, contributes to its distinct biological activities. The presence of these functional groups influences its interactions with biological systems.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it may disrupt microbial cell membranes, leading to bactericidal effects. For instance, one study reported effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.

Cytotoxic Effects

This compound has shown promising cytotoxic activity against several cancer cell lines. For example:

  • DU145 (prostate cancer)
  • SW1990 (pancreatic cancer)
  • Huh7 (hepatocellular carcinoma)
  • PANC-1 (pancreatic cancer)

The IC50 values for these cell lines vary but indicate that the compound can effectively induce apoptosis in these cells.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Phospholipase A2 (PLA2) : This inhibition leads to reduced production of pro-inflammatory mediators, thereby mitigating inflammation .
  • Interaction with Retinoic Acid Receptors (RARs) : The compound has been identified as a novel agonist for RARs, suggesting potential applications in overcoming resistance in retinoic acid therapies for certain cancers.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialS. aureus, E. coliBactericidal effects
CytotoxicityDU145, SW1990, Huh7, PANC-1Induction of apoptosis
PLA2 InhibitionVarious inflammatory modelsReduced inflammatory mediator release
RAR AgonismCancer cell linesPotential to overcome RA resistance

Analytical Techniques

Research on this compound employs various analytical techniques to elucidate its properties and interactions:

  • High-Performance Liquid Chromatography (HPLC) : Used for separation and quantification in biological samples .
  • Mass Spectrometry (MS) : Provides insights into the molecular structure and metabolic pathways of the compound .

Future Directions

Further research is warranted to explore:

  • The full spectrum of biological activities across different organisms.
  • Structure-activity relationships to optimize therapeutic applications.
  • Potential uses in pharmaceuticals and natural product chemistry.

Q & A

Basic Research Questions

Q. How is 2,6,6-Trimethylcyclohexene-1-methanol structurally characterized and differentiated from its isomers?

Methodological Answer: Structural characterization requires a combination of spectroscopic and computational techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can identify unique proton environments (e.g., methyl groups at C2/C6 and the cyclohexene moiety).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (C10_{10}H16_{16}O, MW 152.23 g/mol) and fragmentation patterns.
  • Refractive Index/LogP : Experimental values (refractive index: 1.452; LogP: 2.217) help distinguish it from isomers like 2,4,6-trimethyl derivatives .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight152.23 g/molCalculated
LogP2.217Computational
Refractive Index1.452Experimental
PSA20.23 ŲComputational

Q. What are the recommended synthetic routes for this compound?

Methodological Answer: A common approach involves reduction of the corresponding aldehyde precursor :

Precursor : 2,6,6-Trimethylcyclohexene-1-carbaldehyde (CAS 471-90-9), identified as a related compound in registration databases .

Reduction : Use NaBH4_4 or LiAlH4_4 in anhydrous ether or THF. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).

Purification : Column chromatography (silica gel) or distillation under reduced pressure to isolate the alcohol.

Key Considerations :

  • Trace water or acidic conditions may lead to cyclohexene ring hydration.
  • Confirm product identity via FTIR (O-H stretch ~3350 cm1^{-1}) and GC-MS .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Codes : R36/37/38 (irritates eyes, respiratory system, skin) .
  • Protective Measures :
    • Use nitrile gloves, goggles, and fume hoods (S36/S37/39 protocols) .
    • Emergency eye wash stations and ventilated storage (per IFRA guidelines for structurally related compounds) .

Table 2: Safety Data

Risk PhrasePrecautionary Measures
R36/37/38Avoid inhalation/contact; use PPE
S26Immediate eye rinsing if exposed

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in its synthesis?

Methodological Answer:

  • Catalytic Hydrogenation : Use chiral catalysts (e.g., Ru-BINAP) to control stereochemistry at the cyclohexene moiety.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific conformers.
  • Temperature : Lower temperatures (<0°C) reduce thermal randomization of intermediates.
  • Validation : Compare 1H^1H NMR coupling constants and optical rotation with enantiomerically pure standards .

Q. What analytical strategies resolve discrepancies in reported physicochemical properties?

Methodological Answer:

  • LogP Variability : Use shake-flask method (octanol/water partitioning) to validate computational predictions .
  • Refractive Index : Calibrate refractometers with certified standards (e.g., NIST-traceable references).
  • Cross-Validation : Pair HPLC (C18 column, isocratic elution) with GC-MS to confirm purity and rule out isomer contamination .

Case Study : Discrepancies in LogP values (2.217 vs. literature 2.5) may arise from impurities; orthogonal methods (HPLC-MS) clarify such issues .

Q. What role does this compound play in multicomponent reactions, and how is its reactivity optimized?

Methodological Answer:

  • Cycloadditions : Acts as a dienophile in Diels-Alder reactions due to the electron-deficient cyclohexene ring.
  • Nucleophilic Additions : The hydroxyl group participates in esterification or etherification under mild acidic/basic conditions.
  • Optimization :
    • Catalysis : Use Lewis acids (e.g., BF3_3-Et2_2O) to enhance electrophilicity.
    • Solvent Choice : Non-polar solvents (e.g., toluene) favor cycloaddition kinetics.
    • In Situ Monitoring : ReactIR or 13C^{13}C NMR tracks intermediate formation .

Properties

IUPAC Name

(2,6,6-trimethylcyclohexen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNGCDQJLXENDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197061
Record name 2,6,6-Trimethylcyclohexene-1-methanol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472-20-8
Record name 2,6,6-Trimethyl-1-cyclohexene-1-methanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,6-Trimethylcyclohexene-1-methanol
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Record name 2,6,6-Trimethylcyclohexene-1-methanol
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Record name 2,6,6-trimethylcyclohexene-1-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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